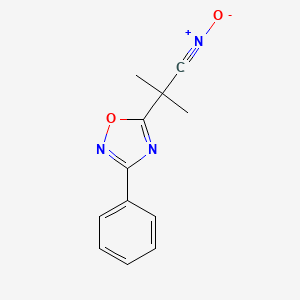![molecular formula C11H11N3O2S B15294481 2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B15294481.png)
2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid is a compound that features a pyrimidine ring substituted with a thiophene group and a methylaminoacetic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiophene and pyrimidine rings endows the compound with unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide to form 4-substituted-6-thiophenopyrimidines. These intermediates are then refluxed with acetylacetone or ethylacetoacetate to obtain the desired pyrimidine derivatives . The reaction conditions often include refluxing in solvents such as DMF (dimethylformamide) and the use of reagents like POCl3 (phosphorus oxychloride) for further functionalization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its role as a tyrosine kinase inhibitor, which is crucial in cancer therapy.
Mecanismo De Acción
The mechanism of action of 2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that promote cell proliferation and survival, making it a potential anticancer agent . The thiophene and pyrimidine rings contribute to the compound’s ability to bind to the active sites of these enzymes, thereby blocking their activity.
Comparación Con Compuestos Similares
Thiophene derivatives: These include compounds like suprofen and articaine, which have applications in anti-inflammatory and anesthetic treatments.
Pyrimidine derivatives: Compounds such as piritrexim and methotrexate, which are used as dihydrofolate reductase inhibitors in cancer therapy.
Uniqueness: 2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid is unique due to its combined thiophene and pyrimidine structure, which imparts distinct electronic and steric properties. This dual functionality enhances its potential as a versatile scaffold for drug development and material science applications .
Propiedades
Fórmula molecular |
C11H11N3O2S |
|---|---|
Peso molecular |
249.29 g/mol |
Nombre IUPAC |
2-[methyl-(6-thiophen-2-ylpyrimidin-4-yl)amino]acetic acid |
InChI |
InChI=1S/C11H11N3O2S/c1-14(6-11(15)16)10-5-8(12-7-13-10)9-3-2-4-17-9/h2-5,7H,6H2,1H3,(H,15,16) |
Clave InChI |
MHRYBTOTCZQNSO-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)O)C1=NC=NC(=C1)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl[(thiolan-2-yl)methyl]amine](/img/structure/B15294409.png)

![(5E)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B15294437.png)
![2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzenesulfonyl chloride](/img/structure/B15294447.png)








![4'-Methyl[2,2'-bipyridine]-4-carbonyl Chloride](/img/structure/B15294506.png)
